

Chemical structure and properties of emodinanthrone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Emodinanthrone

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Emodinanthrone: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of **emodinanthrone**. Due to the limited availability of direct research on **emodinanthrone**, this document leverages extensive data from its closely related anthraquinone precursor, emodin, to infer potential characteristics and mechanisms of action. All information derived from emodin is clearly indicated, and areas lacking direct research on **emodinanthrone** are highlighted to encourage further investigation.

Chemical Structure and Properties

Emodinanthrone, with the IUPAC name 1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one, is an anthrone derivative. It is a key intermediate in the biosynthesis of hypericin and is structurally related to emodin.

Table 1: Physicochemical Properties of **Emodinanthrone**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ O ₄	[1]
Molecular Weight	256.25 g/mol	[1]
CAS Number	491-60-1	[1]
Appearance	Reported as a solid	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A
pKa	Not available	N/A

Spectral Data

Detailed spectral data for **emodinanthrone** is not readily available in the reviewed literature. However, the spectral characteristics of the closely related compound, emodin, are provided below for reference. It is anticipated that **emodinanthrone** would exhibit comparable, though distinct, spectral features.

Table 2: Spectral Data for Emodin (for comparative purposes)

Technique	Key Peaks/Signals	Source
^1H NMR	Data available in the BMRB database under entry bmse001297.	[2]
^{13}C NMR	Data available in the BMRB database under entry bmse001297.	[2]
FT-IR (KBr, cm^{-1})	Key functional group vibrations can be referenced in published studies.	[3][4]
UV-Vis (in Methanol)	λ_{max} at 437 nm, 299 nm, and 260 nm.	[5][6][7][8]

Synthesis and Experimental Protocols

An optimized protocol for the multigram preparation of **emodinanthrone** from emodin has been reported, utilizing a reduction reaction with tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) and concentrated hydrochloric acid (HCl)[9].

Optimized Synthesis of Emodinanthrone from Emodin

Objective: To reduce emodin to **emodinanthrone** in high yield.

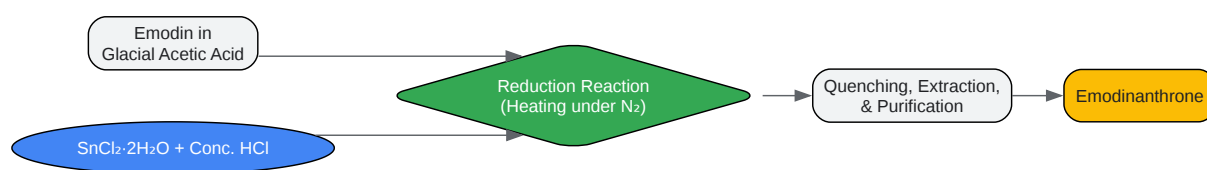
Materials:

- Emodin
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated Hydrochloric Acid (HCl)
- Glacial Acetic Acid
- Nitrogen gas supply

- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Filtration apparatus
- Solvents for purification (e.g., ethyl acetate, hexane)

Detailed Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve emodin in glacial acetic acid under a nitrogen atmosphere.
- **Addition of Reagents:** To the stirred solution, add tin(II) chloride dihydrate followed by the slow addition of concentrated hydrochloric acid. The optimal reported molar ratio of reagents is crucial for high yield[9].
- **Reaction Conditions:** Heat the reaction mixture at a specified temperature (e.g., reflux) for a predetermined duration. The reaction progress can be monitored by thin-layer chromatography (TLC) or electronic absorption spectroscopy[9].
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring the mixture into ice-cold water.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers and wash with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
- **Characterization:** Confirm the identity and purity of the synthesized **emodinanthrone** using standard analytical techniques such as NMR, FT-IR, and mass spectrometry.



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Caption: Workflow for the synthesis of **emodinanthrone**.

Biological Activities and Signaling Pathways

Direct quantitative data on the biological activities of **emodinanthrone** are scarce. However, based on its structural similarity to emodin, it is hypothesized to possess anti-inflammatory and anticancer properties. The following sections detail the known effects of emodin on key signaling pathways, which may serve as a predictive framework for **emodinanthrone's** mechanism of action.

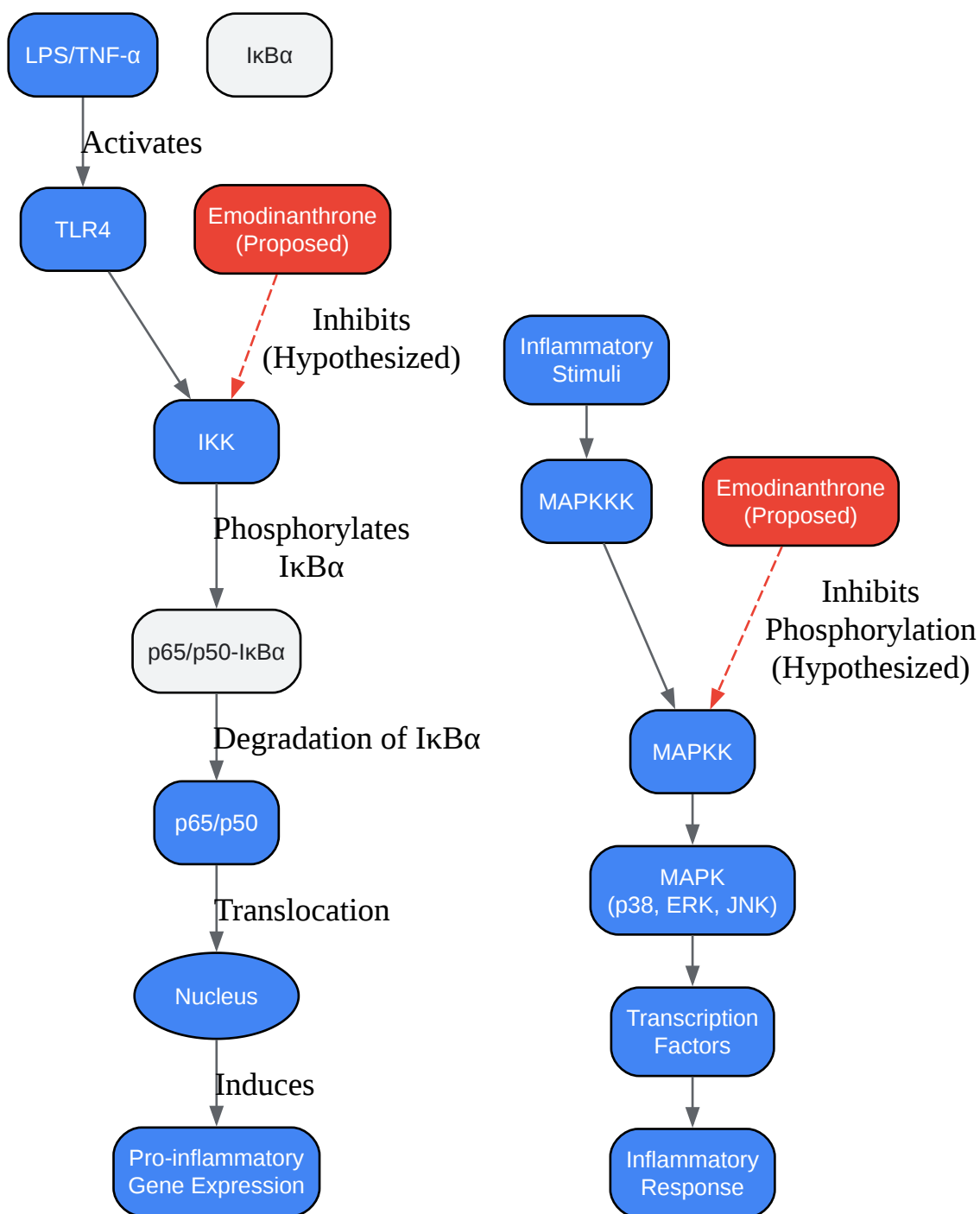
Anti-inflammatory Activity

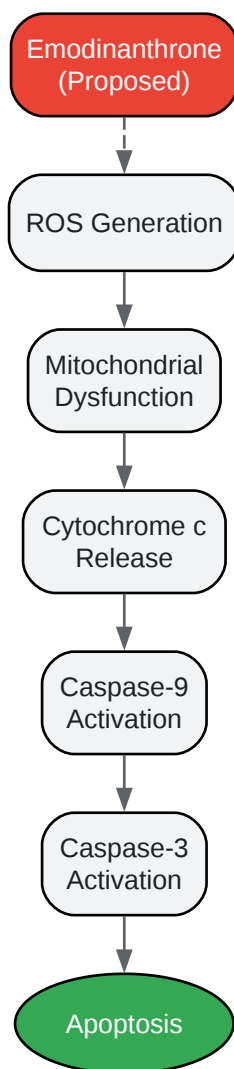
Emodin is a well-documented inhibitor of inflammatory pathways. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades[10][11][12].

Table 3: Anti-inflammatory Activity of Emodin (for comparative purposes)

Target/Assay	Cell Line	IC ₅₀ /Effective Dose	Source
Inhibition of NF-κB activation	Human Umbilical Vein Endothelial Cells	Dose-dependent	[11]
Inhibition of TNF-α and IL-6 release	Mouse Bone Marrow-Derived Mast Cells	Dose-dependent	[12]
Reduction of pro-inflammatory cytokines	RAW 264.7 Macrophages	20 µg/ml	[13]
Carrageenan-induced pedal inflammation	Rats	15 mg/kg (ip)	[14]

Emodin inhibits the degradation of I κ B α , thereby preventing the nuclear translocation of the p65 subunit of NF- κ B. This, in turn, downregulates the expression of pro-inflammatory genes[10][11]. It is plausible that **emodinanthrone** shares this mechanism.





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- To cite this document: BenchChem. [Chemical structure and properties of emodinanthrone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7819597#chemical-structure-and-properties-of-emodinanthrone]

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